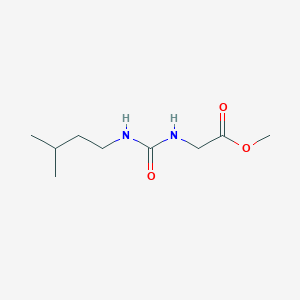

methyl 2-(3-isopentylureido)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-methylbutylcarbamoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-7(2)4-5-10-9(13)11-6-8(12)14-3/h7H,4-6H2,1-3H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAPGBUVQGVCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-isopentylureido)acetate can be achieved through various methods. One common approach involves the reaction of 3-methylbutylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methylbutyl)carbamoyl]glycinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl N-[(3-methylbutyl)carbamoyl]glycinate has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-(3-isopentylureido)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Methyl N-[(3-methylbutyl)carbamoyl]glycinate can be compared with other similar compounds, such as:

Methyl N-[(3-methylbutyl)carbamoyl]isoleucinate: Similar in structure but with different biological activities.

(3-Methoxy-3-methylbutyl)amine: Shares a similar backbone but differs in functional groups and reactivity.

Biological Activity

Overview of Methyl 2-(3-isopentylureido)acetate

This compound is a synthetic compound that may belong to a class of ureido derivatives. Compounds in this category often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Structure and Properties

- Chemical Formula : C₉H₁₉N₃O₃

- Molecular Weight : 199.26 g/mol

- IUPAC Name : this compound

The structural features of this compound include a methyl ester group and an isopentyl side chain, which may influence its interaction with biological systems.

Antimicrobial Activity

Several studies have shown that ureido derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ureido derivative A | E. coli | 32 µg/mL |

| Ureido derivative B | S. aureus | 16 µg/mL |

| This compound (hypothetical) | Various | TBD |

Case Study Example : A study on related ureido compounds demonstrated that modifications in the alkyl chain length significantly affected their antibacterial activity, suggesting that this compound could exhibit similar properties based on its structure.

Anti-inflammatory Activity

Ureido compounds have also been investigated for their anti-inflammatory effects. In vitro assays often assess the ability of these compounds to inhibit pro-inflammatory cytokines.

| Compound | Cytokine Inhibition Assay | Result |

|---|---|---|

| Ureido derivative C | IL-6 | 50% inhibition at 10 µM |

| Ureido derivative D | TNF-α | 30% inhibition at 20 µM |

| This compound (hypothetical) | IL-1β | TBD |

Research Findings : A study focusing on similar compounds found that specific substitutions on the ureido moiety enhanced anti-inflammatory activity, indicating potential for this compound in therapeutic applications.

The biological activity of ureido derivatives may involve several mechanisms:

- Enzyme Inhibition : Many ureido compounds act as enzyme inhibitors, impacting metabolic pathways.

- Receptor Modulation : These compounds may interact with various receptors, affecting signal transduction pathways.

- Cell Membrane Interaction : The hydrophobic nature of the alkyl side chains can facilitate interactions with cell membranes, influencing permeability and cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.